4-Chloro-5,7-dimethoxyquinoline
Overview
Description
4-Chloro-5,7-dimethoxyquinoline is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,7-dimethoxyquinoline typically involves several steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxy compound produces this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and efficient after-treatment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,7-dimethoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-position is highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include dimethylamine and other nucleophiles, typically under heating conditions in solvents like DMF (dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen gas and catalysts are used for reduction, while oxidizing agents like potassium permanganate can be employed for oxidation.
Major Products:
Nucleophilic Substitution: Substitution reactions yield various derivatives, such as 4-dimethylamino-6,7-dimethoxyquinoline.
Oxidation and Reduction: These reactions can produce quinoline derivatives with different oxidation states.
Scientific Research Applications
4-Chloro-5,7-dimethoxyquinoline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and molecular interactions.
Medicine: It is a key intermediate in the synthesis of antineoplastic drugs like cabozantinib and tivozanib.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-dimethoxyquinoline involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
- 4-Chloro-6,7-dimethoxyquinoline
- 4,7-Dichloroquinoline
- 4-Chloro-8-methylquinazoline
Comparison: 4-Chloro-5,7-dimethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-5,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOONZDJCBQKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C(=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303404 | |
Record name | 4-Chloro-5,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143946-49-0 | |
Record name | 4-Chloro-5,7-dimethoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143946-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5,7-dimethoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.